4-Propoxycinnamic Acid: A Technical Guide for Researchers
4-Propoxycinnamic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of 4-Propoxycinnamic acid. The information is intended to support research and development efforts in medicinal chemistry, pharmacology, and related scientific disciplines.
Chemical Structure and Properties
4-Propoxycinnamic acid, also known as (E)-3-(4-propoxyphenyl)acrylic acid, is a derivative of cinnamic acid characterized by a propoxy group at the para position of the phenyl ring. Its chemical structure is depicted below.
Chemical Structure of 4-Propoxycinnamic acid
A 2D representation of the 4-Propoxycinnamic acid molecule.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Propoxycinnamic acid is presented in the table below.
| Property | Value | Source |
| IUPAC Name | (2E)-3-(4-propoxyphenyl)acrylic acid | [1] |
| CAS Number | 69033-81-4 | [1] |
| Molecular Formula | C₁₂H₁₄O₃ | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| Appearance | White to orange to green powder/crystal | |
| Melting Point | 168 °C | |
| Boiling Point | 364.8 °C at 760 mmHg | [1] |
| Density | 1.132 g/cm³ | [1] |
| SMILES | CCCOC1=CC=C(C=C1)C=CC(=O)O | [1] |
| InChI | InChI=1S/C12H14O3/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h3-8H,2,9H2,1H3,(H,13,14)/b8-5+ | [1] |
Spectroscopic Data (Predicted)
Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | br s | 1H | -COOH |
| ~7.70 | d, J ≈ 16 Hz | 1H | Ar-CH= |
| ~7.50 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to acrylic acid) |
| ~6.90 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to propoxy) |
| ~6.30 | d, J ≈ 16 Hz | 1H | =CH-COOH |
| ~3.95 | t, J ≈ 6.5 Hz | 2H | -O-CH₂- |
| ~1.80 | sextet, J ≈ 7.0 Hz | 2H | -CH₂-CH₃ |
| ~1.05 | t, J ≈ 7.5 Hz | 3H | -CH₃ |
Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~172.0 | -COOH |
| ~161.0 | Ar-C-O |
| ~146.0 | Ar-CH= |
| ~130.0 | Ar-C (ortho to acrylic acid) |
| ~127.0 | Ar-C-C= |
| ~115.0 | =CH-COOH |
| ~114.5 | Ar-C (ortho to propoxy) |
| ~70.0 | -O-CH₂- |
| ~22.5 | -CH₂-CH₃ |
| ~10.5 | -CH₃ |
Predicted Key IR Absorptions (cm⁻¹)
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 | O-H stretch (broad) | Carboxylic acid |
| ~3050 | C-H stretch | Aromatic/Vinyl |
| 2850-2960 | C-H stretch | Alkyl |
| ~1680 | C=O stretch | Carboxylic acid |
| ~1630 | C=C stretch | Alkene |
| ~1600, ~1510 | C=C stretch | Aromatic ring |
| ~1250, ~1040 | C-O stretch | Ether |
Predicted Mass Spectrometry Fragmentation
| m/z | Fragment |
| 206 | [M]⁺ |
| 163 | [M - C₃H₇]⁺ |
| 147 | [M - C₃H₇O]⁺ |
| 135 | [M - COOH - C₂H₄]⁺ |
| 121 | [C₇H₅O₂]⁺ |
| 91 | [C₇H₇]⁺ |
Experimental Protocols
Synthesis of 4-Propoxycinnamic acid
A plausible synthetic route to 4-Propoxycinnamic acid is via the Williamson ether synthesis followed by hydrolysis. This protocol is adapted from the synthesis of a structurally similar compound, (2E)-3-(4-isopropoxyphenyl)acrylic acid.
Workflow for the Synthesis of 4-Propoxycinnamic acid
A schematic of the proposed synthesis workflow.
Detailed Protocol:
-
Ether Synthesis: To a solution of methyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate (1 equivalent) in dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, ~2.5 equivalents) and 1-iodopropane (~2.5 equivalents).
-
Stir the reaction mixture at 60 °C for approximately 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and partition it between diethyl ether and water.
-
Wash the organic phase with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl (2E)-3-(4-propoxyphenyl)prop-2-enoate.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (B78521) (NaOH, e.g., 2 M).
-
Stir the mixture at room temperature overnight or gently reflux until the hydrolysis is complete (monitored by TLC).
-
Acidification and Isolation: Cool the reaction mixture and acidify it with a dilute solution of hydrochloric acid (HCl, e.g., 1 M) until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to obtain 4-Propoxycinnamic acid.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol.
Biological Activity and Signaling Pathways
Direct studies on the specific signaling pathways modulated by 4-Propoxycinnamic acid in human cells are limited. However, research on its derivatives and other closely related cinnamic acid compounds provides insights into its potential biological activities.
Anti-malarial Activity
Derivatives of 4-Propoxycinnamic acid have been investigated as potential anti-malarial agents. Specifically, N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic acid amides have shown promising activity against Plasmodium falciparum. One derivative exhibited an IC₅₀ value of 120 nM. While the exact mechanism for this class of compounds is not fully elucidated, other anti-malarial drugs containing a quinoline (B57606) core, which share some structural similarities, are known to interfere with heme detoxification in the parasite's digestive vacuole. It is hypothesized that these cinnamic acid derivatives might also disrupt essential processes within the parasite.
Hypothesized Anti-malarial Mechanism
A potential mechanism of anti-malarial action.
Potential Enzyme Inhibition
Cinnamic acid and its derivatives are known to inhibit various enzymes. For instance, some derivatives have been shown to be inhibitors of tyrosinase and polyphenol oxidase, enzymes involved in melanin (B1238610) synthesis and enzymatic browning, respectively. It is plausible that 4-Propoxycinnamic acid could also exhibit inhibitory activity against these or other enzymes, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways. However, specific studies on 4-Propoxycinnamic acid are required to confirm these potential activities.
Conclusion
4-Propoxycinnamic acid is a readily synthesizable molecule with interesting potential for further investigation, particularly in the field of anti-malarial drug discovery. While detailed biological characterization is still needed, the information compiled in this guide provides a solid foundation for researchers to build upon. Future work should focus on obtaining comprehensive experimental spectroscopic data, exploring its efficacy in various biological assays, and elucidating its precise mechanisms of action.

